molecular formula C16H15ClO5 B14799113 (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen

(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen

Cat. No.: B14799113
M. Wt: 322.74 g/mol
InChI Key: VNNTVHKCIBWHDR-LLVKDONJSA-N
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Description

(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one, also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen or 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen, is a complex organic compound. It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the furocoumarin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-hydroxy-methylbutoxy side chain: This is achieved through nucleophilic substitution reactions, where the chloro group is introduced using reagents like thionyl chloride or phosphorus pentachloride, followed by the addition of the hydroxy-methylbutoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Thionyl chloride, phosphorus pentachloride.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted furocoumarins.

Scientific Research Applications

(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders like psoriasis and vitiligo.

    Industry: Utilized in the development of agricultural chemicals and photodynamic therapy agents.

Mechanism of Action

The mechanism of action of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include various enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific chloro-hydroxy-methylbutoxy side chain, which imparts distinct chemical and biological properties. Similar compounds include:

    8-Methoxypsoralen: Known for its use in phototherapy.

    5-Methoxypsoralen: Studied for its anticancer properties.

    4,5’,8-Trimethylpsoralen: Used in the treatment of skin disorders.

These compounds share a common furocoumarin core but differ in their side chains, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

9-[(2R)-3-chloro-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3/t11-/m1/s1

InChI Key

VNNTVHKCIBWHDR-LLVKDONJSA-N

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl

Origin of Product

United States

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